Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of appropriate quinoline precursors with specific reagents under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions to ensure high yield and purity . The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates: These compounds share a similar quinoline core structure but differ in their substituents.
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydro-quinoline-3-carboxamide: Known for its medicinal properties, particularly in treating cystic fibrosis.
Uniqueness
Methyl 5-amino-8-butyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
61644-38-0 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
methyl 5-amino-8-butyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-5-9-6-7-10(16)13-12(18)8-11(15(19)20-2)17-14(9)13/h6-8H,3-5,16H2,1-2H3,(H,17,18) |
InChI Key |
AFQXPJJDWVEWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
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